molecular formula C18H12ClN3O B5549635 2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5549635
M. Wt: 321.8 g/mol
InChI Key: BMWFKXAEXBWZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with formamide under acidic conditions to yield the desired pyrazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidine with similar biological activities.

    Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with diverse pharmacological properties.

    Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases

Uniqueness

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-14-8-6-13(7-9-14)16-10-17-20-15(11-18(23)22(17)21-16)12-4-2-1-3-5-12/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWFKXAEXBWZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.